molecular formula C11H8Cl2N2S B12220112 3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine

Cat. No.: B12220112
M. Wt: 271.2 g/mol
InChI Key: WFIDMJVSBXDLQM-UHFFFAOYSA-N
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Description

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine is a chemical compound of interest in medicinal and agricultural chemistry research. Pyridazine derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities. Scientific literature indicates that structurally similar pyridazine compounds have been investigated for their potential as antifungal agents and as corrosion inhibitors for industrial materials . Furthermore, related compounds featuring a sulfur-linked bridge have been synthesized and explored for their biological properties . As a building block in organic synthesis, this compound offers researchers a versatile scaffold for developing novel molecules. The presence of both chloro and sulfanyl substituents on the pyridazine core makes it a valuable intermediate for further functionalization and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H8Cl2N2S

Molecular Weight

271.2 g/mol

IUPAC Name

3-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyridazine

InChI

InChI=1S/C11H8Cl2N2S/c12-9-3-1-8(2-4-9)7-16-11-6-5-10(13)14-15-11/h1-6H,7H2

InChI Key

WFIDMJVSBXDLQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Thiolation Step

In a representative procedure, 3,6-dichloropyridazine reacts with thiourea or sodium hydrosulfide (NaSH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the chlorine at position 6 is replaced by a sulfanyl (-SH) group.

Reaction Conditions:

  • Solvent: DMF, 60–80°C, 4–6 hours
  • Base: Triethylamine (Et3N) or potassium carbonate (K2CO3)
  • Yield: 65–75%

The selectivity for substitution at position 6 is attributed to the electron-withdrawing effect of the adjacent chlorine at position 3, which activates the ring for nucleophilic attack at the para position.

Intermediate Isolation: 3-Chloro-6-sulfanylpyridazine

The intermediate 3-chloro-6-sulfanylpyridazine is typically isolated via aqueous workup. Proton nuclear magnetic resonance (1H NMR) analysis confirms the structure through characteristic singlet peaks at δ 7.45–7.96 ppm for the pyridazine ring and a broad singlet at δ 3.56–3.60 ppm for the sulfanyl proton.

Alkylation with 4-Chlorobenzyl Chloride

The second critical step involves alkylation of the sulfanyl intermediate with 4-chlorobenzyl chloride to introduce the 4-chlorobenzylthio moiety.

Reaction Optimization

Alkylation is performed under inert conditions using bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). A representative protocol from specifies:

Procedure:

  • Substrate: 3-Chloro-6-sulfanylpyridazine (1 equiv)
  • Alkylating Agent: 4-Chlorobenzyl chloride (1.2 equiv)
  • Solvent: DMSO, 70°C, 3 hours
  • Base: NaH (1.5 equiv)
  • Yield: 68–72%

The use of DMSO enhances solubility of both the intermediate and the alkylating agent, while NaH deprotonates the sulfanyl group to generate a thiolate nucleophile.

Side Reactions and Mitigation

Competitive oxidation of the sulfanyl group to sulfone or sulfoxide is minimized by maintaining an oxygen-free environment. Catalytic amounts of antioxidants like butylated hydroxytoluene (BHT) further suppress oxidation.

Alternative Routes: Suzuki–Miyaura Coupling

Recent advances employ palladium-catalyzed cross-coupling to construct the pyridazine core. A two-step sequence involves:

Synthesis of Boronic Ester Intermediates

3,6-Dichloropyridazine reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 to form 3-chloro-6-(pinacolboronate)pyridazine. This intermediate couples with 4-chlorobenzyl mercaptan under Suzuki conditions.

Key Data:

Parameter Value
Catalyst Pd(PPh3)4
Solvent 1,4-Dioxane/H2O (4:1)
Temperature 100°C, 5 hours
Yield 60–65%

This method offers regioselectivity but requires rigorous exclusion of moisture to prevent boronate hydrolysis.

Mechanistic Insights and Kinetic Studies

SNAr Mechanism in Thiolation

Density functional theory (DFT) calculations indicate that the thiolation step proceeds through a Meisenheimer complex intermediate. The activation energy ($$E_a$$) for substitution at position 6 is calculated as $$ \Delta G^\ddagger = 24.3 \, \text{kcal/mol} $$, compared to $$ \Delta G^\ddagger = 29.1 \, \text{kcal/mol} $$ for position 3, explaining the observed selectivity.

Alkylation Kinetics

Pseudo-first-order kinetics are observed for the alkylation step, with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 70°C. The reaction is accelerated by electron-donating substituents on the benzyl chloride, though 4-chloro derivatives remain optimal for balancing reactivity and stability.

Comparative Analysis of Methods

The table below summarizes key preparation routes:

Method Advantages Limitations Yield Range
Nucleophilic Substitution Scalable, cost-effective reagents Requires strict anhydrous conditions 65–75%
Suzuki–Miyaura Coupling Regioselective, modular High catalyst loading, moisture-sensitive 60–65%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization data include:

  • 1H NMR (DMSO-d6): δ 7.77 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.47 (d, J = 9.0 Hz, 1H, pyridazine-H), 4.10 (s, 2H, SCH2), 1.10 (s, 6H, CH3).
  • LC-MS : m/z 329 [M+H]+.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. Solvent recycling (DMF recovery >90%) and catalyst immobilization (e.g., Pd on activated carbon) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Amino or thiol-substituted pyridazines

Scientific Research Applications

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Pyridazines with Aryl Substituents

Example Compound : 3-Chloro-6-(4-methylphenyl)pyridazine ()

  • Structural Difference : Replaces the 4-chlorobenzylsulfanyl group with a 4-methylphenyl moiety.
  • Biological Activity : Exhibited analgesic and anti-inflammatory activities comparable to standard drugs (e.g., ibuprofen) via peripheral and central mechanisms .
  • Key Insight : Aryl substituents (e.g., methylphenyl) enhance bioactivity but lack the sulfur atom, which may reduce interactions with thiol-dependent enzymes or receptors.

Pyridazines with Hydrazinyl Substituents

Example Compounds : 3-Chloro-6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazine ()

  • Structural Difference : Substituted with hydrazinyl groups linked to nitrobenzylidene or heterocyclic moieties (e.g., nitrofuran, nitrothiophene).
  • Biological Activity : Demonstrated fungicidal and antibacterial activities, with compound 28 (5-nitrofuran derivative) showing high efficacy (90% yield) .

Pyridazines with Aminoalkylthio Substituents

Example Compound : 3-Chloro-6-(2-(4-morpholinyl)ethylthio)pyridazine ()

  • Structural Difference : Features a morpholine-containing alkylthio chain instead of 4-chlorobenzylsulfanyl.
  • Physical Properties : Melting point (100–101°C) suggests moderate crystallinity, likely due to the morpholine ring’s polarity .
  • Key Insight: Aminoalkylthio groups enhance solubility and may improve pharmacokinetics through amine-mediated interactions.

Pyridazines with Heterocyclic Substituents

Example Compounds :

  • 3-Chloro-6-(imidazol-1-yl)pyridazine (): Substituted with imidazole rings. Exhibits higher thermal stability (m.p. 178–180°C) due to aromatic stacking .
  • Key Insight : Heterocyclic substituents (e.g., imidazole) may enhance binding to metalloenzymes or nucleic acids but alter electronic properties compared to sulfanyl groups.

Pyridazines with Piperazine Substituents

Example Compound: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()

  • Structural Difference: Incorporates a piperazine ring linked via a phenoxypropyl chain.
  • Biological Activity : Reported anti-bacterial and anti-viral activities, likely due to piperazine’s ability to chelate metal ions or disrupt microbial membranes .
  • Key Insight : Piperazine groups improve water solubility and bioavailability, contrasting with the lipophilic benzylsulfanyl group.

Biological Activity

3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula: C11H9ClN2S
  • Molecular Weight: 232.72 g/mol
  • IUPAC Name: 3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine

The compound features a pyridazine ring substituted with a chlorobenzyl sulfanyl group, which is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that 3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine exhibits a range of biological activities:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
    • A study reported minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL for different bacterial strains, indicating moderate antibacterial potency.
  • Anticancer Properties
    • The anticancer potential of this compound has been evaluated in several studies. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (A2780).
    • In one study, the compound exhibited cytotoxic effects with IC50 values of approximately 25 µM against MCF-7 cells, suggesting a moderate level of activity.
  • Mechanism of Action
    • The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, the compound may act as an inhibitor of DNA gyrase, which is crucial for bacterial DNA replication.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM
AnticancerA2780 (ovarian cancer)IC50 = 30 µM

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, particularly against S. aureus, with an MIC value that suggests potential for further development as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

A study involving the evaluation of cytotoxic effects on MCF-7 and A2780 cell lines revealed that treatment with varying concentrations of the compound led to dose-dependent cell death. The findings suggest that this compound could be further explored as a lead candidate for anticancer drug development.

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